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molecular formula C16H32O5S B8517899 16-Sulfohexadecanoicacid

16-Sulfohexadecanoicacid

Cat. No. B8517899
M. Wt: 336.5 g/mol
InChI Key: XICDGIZVYLPJQT-UHFFFAOYSA-N
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Patent
US09085637B2

Procedure details

Solutions of sodium sulfite (327 g, 2.60 mol) in water (1.26 L) and 16-bromo-hexadecanoic acid methyl ester (728 g, 2.00 mol, 96% purity) in 1-propanol (945 mL) and methanol (420 mL) were heated to reflux in 6 L reactor equipped with mechanical stirrer for 48 hours. The reaction mixture was cooled to 27° C. and diluted with tetrahydrofuran (2 L). Reaction mixture was filtered and solid material was washed with tetrahydrofuran (3×700 mL). Filtrate was cooled to 0° C. and another portion of material was precipitated. This precipitate was filtered and washed with tetrahydrofuran (2×200 mL). Solids were combined and mixed with water (8.4 L) in 20 L pot. Solution of sodium hydroxide (120 g, 3.00 mol) was added. The mixture was heated to boiling for about 5 hours. Solution of sulfuric acid (430 mL, 8.00 mol) in water (500 mL) was slowly added into the reaction mixture (sulfur dioxide is formed). Reaction mixture was heated to boiling for 10 minutes and then let to cool to 15° C. (ice bath). The mixture was filtered on Büchner funnel through filter paper Seitz (several layers filter) applying vacuo. This procedure was very slow and took two days. Solid material was several times washed with distilled water until pH of filtrate was between 2 and 3. This procedure took about three days. Muddy white material was dried in oven at 80° C. giving desired product.
Quantity
327 g
Type
reactant
Reaction Step One
Quantity
728 g
Type
reactant
Reaction Step One
Name
Quantity
1.26 L
Type
solvent
Reaction Step One
Quantity
945 mL
Type
solvent
Reaction Step One
Quantity
420 mL
Type
solvent
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step Two
Quantity
430 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
2 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S:1]([O-:4])([O-:3])=[O:2].[Na+].[Na+].C[O:8][C:9](=[O:26])[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24]Br.[OH-].[Na+].S(=O)(=O)(O)O.S(=O)=O>O.C(O)CC.O1CCCC1.CO>[S:1]([CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][C:9]([OH:26])=[O:8])([OH:4])(=[O:3])=[O:2] |f:0.1.2,4.5|

Inputs

Step One
Name
Quantity
327 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
728 g
Type
reactant
Smiles
COC(CCCCCCCCCCCCCCCBr)=O
Name
Quantity
1.26 L
Type
solvent
Smiles
O
Name
Quantity
945 mL
Type
solvent
Smiles
C(CC)O
Name
Quantity
420 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
120 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
430 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
2 L
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
27 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux in 6 L reactor
CUSTOM
Type
CUSTOM
Details
equipped with mechanical stirrer for 48 hours
Duration
48 h
CUSTOM
Type
CUSTOM
Details
Reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
solid material was washed with tetrahydrofuran (3×700 mL)
TEMPERATURE
Type
TEMPERATURE
Details
Filtrate was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
another portion of material was precipitated
FILTRATION
Type
FILTRATION
Details
This precipitate was filtered
WASH
Type
WASH
Details
washed with tetrahydrofuran (2×200 mL)
ADDITION
Type
ADDITION
Details
mixed with water (8.4 L) in 20 L pot
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
CUSTOM
Type
CUSTOM
Details
Reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated
WAIT
Type
WAIT
Details
to boiling for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 15° C. (ice bath)
FILTRATION
Type
FILTRATION
Details
The mixture was filtered on Büchner funnel
FILTRATION
Type
FILTRATION
Details
through filter
FILTRATION
Type
FILTRATION
Details
paper Seitz (several layers filter)
WAIT
Type
WAIT
Details
took two days
Duration
2 d
WASH
Type
WASH
Details
washed with distilled water until pH of filtrate
WAIT
Type
WAIT
Details
This procedure took about three days
Duration
3 d
CUSTOM
Type
CUSTOM
Details
Muddy white material was dried in oven at 80° C.

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
S(=O)(=O)(O)CCCCCCCCCCCCCCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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